Superior Prophylaxis Success Over Fluconazole in HSCT Neutropenia: Phase III Randomized Trial
In a randomized, double-blind, multi-institutional phase III trial involving 882 adult and pediatric HSCT patients, micafungin (50 mg/day or 1 mg/kg for patients weighing <50 kg) demonstrated significantly superior overall prophylactic efficacy compared to fluconazole (400 mg/day or 8 mg/kg for patients weighing <50 kg) during the neutropenic phase after HSCT [1]. The overall success rate, defined as the absence of suspected, proven, or probable invasive fungal infection through the end of therapy, was 80.0% in the micafungin arm compared to 73.5% in the fluconazole arm, representing an absolute difference of 6.5% (95% CI: 0.9%-12%; P = 0.03) [1].
| Evidence Dimension | Overall Prophylactic Efficacy (Absence of Suspected/Proven/Probable IFI Through End of Therapy) |
|---|---|
| Target Compound Data | 80.0% success rate |
| Comparator Or Baseline | Fluconazole: 73.5% success rate |
| Quantified Difference | Absolute difference: 6.5% (95% CI: 0.9%-12%, P = 0.03) |
| Conditions | Phase III randomized, double-blind, multi-institutional trial in 882 HSCT patients (adult and pediatric); micafungin 50 mg/day vs. fluconazole 400 mg/day during neutropenic phase |
Why This Matters
This direct comparative evidence supports the selection of micafungin over fluconazole for antifungal prophylaxis in HSCT recipients to achieve a statistically significant reduction in invasive fungal infection incidence.
- [1] van Burik JA, Ratanatharathorn V, Stepan DE, et al. Micafungin versus fluconazole for prophylaxis against invasive fungal infections during neutropenia in patients undergoing hematopoietic stem cell transplantation. Clin Infect Dis. 2004;39(10):1407-1416. View Source
